Welcome to the BenchChem Online Store!
molecular formula C9H11ClN2S B2393477 4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride CAS No. 58094-09-0

4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride

Cat. No. B2393477
M. Wt: 214.71
InChI Key: PAHZQMQUGRZSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04036979

Procedure details

A mixture of 4.8 grams of 2-cyano-N-formyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine in 70 ml. of 1N hydrochloric acid is refluxed for an hour and evaporated to dryness to afford 4.7 grams of 2-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride, melting point 241° C. to 246° C. (dec.).
Name
2-cyano-N-formyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:7][C:6]2[CH2:8][CH2:9][CH2:10][CH:11]([NH:12]C=O)[C:5]=2[CH:4]=1)#[N:2].[ClH:15]>>[ClH:15].[C:1]([C:3]1[S:7][C:6]2[CH2:8][CH2:9][CH2:10][CH:11]([NH2:12])[C:5]=2[CH:4]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
2-cyano-N-formyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine
Quantity
4.8 g
Type
reactant
Smiles
C(#N)C1=CC2=C(S1)CCCC2NC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Cl.C(#N)C1=CC2=C(S1)CCCC2N
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.